2-Chloro-3-fluoro-4-nitropyridine N-oxide 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Brand Name: Vulcanchem
CAS No.: 101664-56-6
VCID: VC20742033
InChI: InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
SMILES: C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Molecular Formula: C5H2ClFN2O3
Molecular Weight: 192.53 g/mol

2-Chloro-3-fluoro-4-nitropyridine N-oxide

CAS No.: 101664-56-6

Cat. No.: VC20742033

Molecular Formula: C5H2ClFN2O3

Molecular Weight: 192.53 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-4-nitropyridine N-oxide - 101664-56-6

CAS No. 101664-56-6
Molecular Formula C5H2ClFN2O3
Molecular Weight 192.53 g/mol
IUPAC Name 2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
Standard InChI Key IQKSCEDCDQGAAO-UHFFFAOYSA-N
SMILES C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Canonical SMILES C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]

Chemical Identity and Structure

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a pyridine derivative characterized by the presence of chloro, fluoro, and nitro substituents on the pyridine ring, along with an N-oxide functional group. This multifunctional compound has the molecular formula C5H2ClFN2O3 and is identified by the CAS Registry Number 101664-56-6 . The arrangement of the substituents—chlorine at position 2, fluorine at position 3, and a nitro group at position 4—combined with the N-oxide group at the nitrogen creates a unique chemical entity with distinctive reactivity patterns.

The compound's structure can be visualized as a six-membered aromatic pyridine ring with the four substituents strategically positioned to influence its electronic properties and chemical behavior. The electron-withdrawing nature of these substituents, particularly the nitro group, significantly affects the distribution of electron density across the molecule, enhancing its susceptibility to nucleophilic attack at specific positions.

Physical and Chemical Properties

Physical Characteristics

2-Chloro-3-fluoro-4-nitropyridine N-oxide exists as a yellow crystalline solid at room temperature . Its physical appearance and measured properties provide important information for identification and handling purposes.

The compound's comprehensive physical and chemical properties are summarized in the following table:

PropertyValueNote
Molecular Weight192.53 g/molExact mass calculation based on atomic weights
Physical StateSolid, CrystallineObserved physical form at standard conditions
AppearanceYellowCharacteristic color of the pure compound
Melting Point176-178°CExperimentally determined range
Boiling Point428.8±40.0°CPredicted value, not experimentally verified
Density1.74±0.1 g/cm³Predicted value based on molecular structure
pKa-3.24±0.10Predicted acidity constant
Water SolubilityInsolubleObserved solubility behavior in aqueous media

Structural Features

The compound's structure contributes significantly to its chemical behavior. The N-oxide group introduces polarity and influences the electronic distribution across the pyridine ring. The nitro group at position 4 acts as a powerful electron-withdrawing group, activating the ring toward nucleophilic substitution reactions. The halogen substituents (chloro and fluoro) provide sites for further functionalization through various synthetic transformations.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 2-Chloro-3-fluoro-4-nitropyridine N-oxide typically follows a two-step process that employs conventional organic chemistry techniques:

  • Nitration: The process begins with 2-chloro-3-fluoropyridine as the starting material. This compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. This step introduces the nitro group at position 4 of the pyridine ring.

  • Oxidation: The nitrated intermediate is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group at the nitrogen of the pyridine ring.

Chemical Reactivity

Types of Reactions

The presence of multiple functional groups makes 2-Chloro-3-fluoro-4-nitropyridine N-oxide a versatile reagent capable of undergoing various chemical transformations:

  • Nucleophilic Substitution Reactions: The electron-withdrawing effects of the nitro group and the N-oxide functionality activate the pyridine ring toward nucleophilic attack. The chloro and fluoro substituents can be selectively replaced by nucleophiles such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.

  • Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents, including catalytic hydrogenation with palladium on carbon or chemical reducing agents like sodium borohydride.

  • Oxidation Reactions: The N-oxide group can participate in various oxidation reactions, leading to further functionalization of the molecule.

Reactivity Patterns

The reactivity of 2-Chloro-3-fluoro-4-nitropyridine N-oxide follows predictable patterns based on the electronic effects of its substituents. The halogen substituents (chloro and fluoro) show different leaving group abilities, with the chloro group typically being more susceptible to nucleophilic displacement than the fluoro group. This differential reactivity can be exploited for regioselective transformations.

Applications

In Organic Synthesis

2-Chloro-3-fluoro-4-nitropyridine N-oxide serves as an important building block and intermediate in organic synthesis . Its multifunctionalized structure makes it valuable for:

  • Construction of complex heterocyclic scaffolds

  • Synthesis of specialized pyridine derivatives

  • Development of novel synthetic methodologies

Hazard CategoryClassificationImplications
Acute Oral ToxicityCategory 4Harmful if swallowed
Acute Dermal ToxicityCategory 4Harmful in contact with skin
Acute Inhalation ToxicityCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Eye Damage/IrritationCategory 2Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Transportation Hazard Class6.1Toxic substances
Packing GroupIIISubstances presenting low danger
Risk Statements23/24/25-36/37/38Toxic by inhalation, skin contact, and if swallowed; Irritating to eyes, respiratory system, and skin

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